4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE
Overview
Description
Phenyl-4-(9-carbazolyl)phenylamine is a derivative of carbazole and phenylamine . It is a part of a class of compounds known as phenylcarbazoles . The carbazolyl units in these compounds contribute to a wide band gap when compared with the diphenylamine analogs .
Synthesis Analysis
The synthesis of carbazole derivatives like Phenyl-4-(9-carbazolyl)phenylamine often involves electropolymerization processes . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular formula of Phenyl-4-(9-carbazolyl)phenylamine is C24H18N2 . The carbazolyl units in these compounds lead to a lower electronic conjugation, contributing to a wide band gap .Physical and Chemical Properties Analysis
Phenyl-4-(9-carbazolyl)phenylamine, as a phenylcarbazole derivative, is known to have a wide band gap due to the lower electronic conjugation of the carbazolyl units . The fusion and sublimation equilibria of these compounds indicate that entropic contribution is a key factor for their distinguished melting behavior and solid-phase volatility .Mechanism of Action
Future Directions
Phenyl-4-(9-carbazolyl)phenylamine and other phenylcarbazoles have potential applications in the development of cheaper and more sustainable organic electronic devices such as solar cells, field-effect transistors, and light-emitting diodes . Their high hole mobilities, low potential of ionization, and good thermal stability in the amorphous phase make them promising candidates for these applications .
Properties
IUPAC Name |
4-carbazol-9-yl-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVGVLGMPQMGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462815 | |
Record name | phenyl-4-(9-carbazolyl)phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858641-06-2 | |
Record name | phenyl-4-(9-carbazolyl)phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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